![molecular formula C12H10O3S2 B15053344 5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid](/img/structure/B15053344.png)
5'-Formyl-6H,6'H-[2,2'-bithiopyran]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is a heterocyclic compound featuring a bithiopyran core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a thiopyran derivative, formylation and subsequent carboxylation reactions can be employed to introduce the formyl and carboxylic acid groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. scalable synthetic routes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as solvent-free reactions and the use of green chemistry principles could be explored .
Analyse Des Réactions Chimiques
Types of Reactions
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5’-Carboxy-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid.
Reduction: 5’-Hydroxymethyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of 5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups may play a crucial role in binding to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Formyl-2-furanboronic acid
- 5-Formyl-2-thienylboronic acid
- 5-Formyl-2-furancarboxylic acid
Uniqueness
5’-Formyl-6H,6’H-[2,2’-bithiopyran]-5-carboxylic acid is unique due to its bithiopyran core structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic systems and the development of advanced materials .
Propriétés
Formule moléculaire |
C12H10O3S2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
6-(3-formyl-2H-thiopyran-6-yl)-2H-thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H10O3S2/c13-5-8-1-3-10(16-6-8)11-4-2-9(7-17-11)12(14)15/h1-5H,6-7H2,(H,14,15) |
Clé InChI |
CGZBGYGABQSCGO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC=C(S1)C2=CC=C(CS2)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile](/img/structure/B15053263.png)

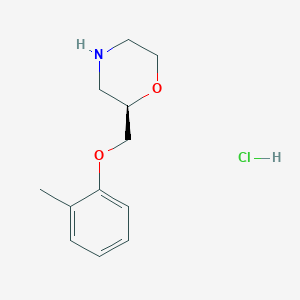
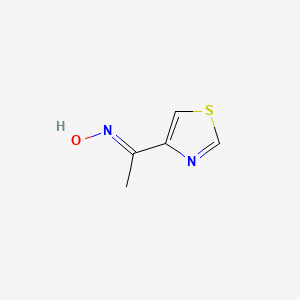
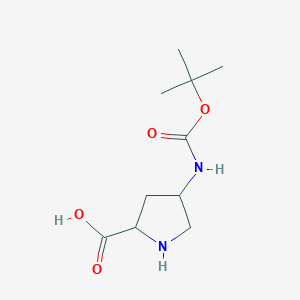
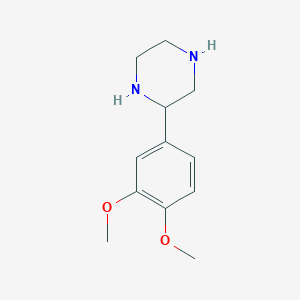
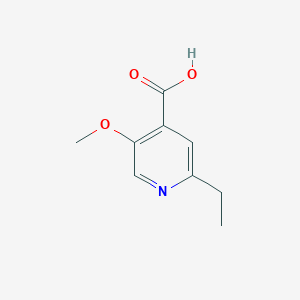
![2-Hydrazino-4'-methyl-[4,5']bithiazolyl-2'-ylamine](/img/structure/B15053317.png)


![5-Ethyl-6-methyl-2-propylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15053333.png)
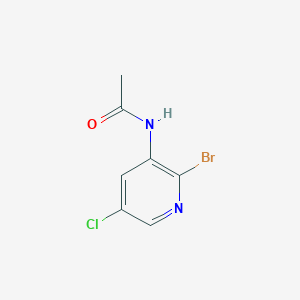
![9,9'-([2,2'-Bipyridine]-4,4'-diyl)bis(nonan-1-ol)](/img/structure/B15053352.png)
![4-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B15053358.png)
